4-Ethyl-2-fluorobenzaldehyde

描述

Contextual Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis

Among the halogenated benzaldehydes, fluorinated aromatic aldehydes hold a position of particular importance in modern organic synthesis. The unique properties of the fluorine atom, such as its high electronegativity and small size, impart distinct characteristics to the molecules that contain it. nih.govchinesechemsoc.org The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, a critical consideration in medicinal chemistry. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

Fluorinated benzaldehydes are versatile precursors for a variety of complex molecules. google.com For instance, they are utilized in the synthesis of fluorinated drugs like antibiotics, antiviral agents, and cardiovascular medications. jecibiochem.com The presence of the fluorine atom can also influence the reaction pathways, sometimes leading to higher yields or different stereochemical outcomes compared to their non-fluorinated counterparts. jecibiochem.com They are employed in the production of herbicides, insecticides, and fungicides in the agrochemical industry. researchgate.net Furthermore, these compounds are valuable in the development of advanced materials, including liquid crystals and polymers. google.comresearchgate.net

The synthesis of fluorinated aromatic aldehydes can be achieved through various methods, including the formylation of fluorinated benzenes and the oxidation of corresponding benzyl (B1604629) alcohols. google.comchemicalbook.com For example, 4-fluorobenzaldehyde (B137897) can be produced by heating a mixture of fluorobenzene (B45895) and a strong Lewis acid with dissolved hydrogen halide in a carbon monoxide atmosphere. chemicalbook.com Other methods involve the chlorination and subsequent hydrolysis of fluorotoluenes. guidechem.com

Research Landscape and Emerging Trends Pertaining to 4-Ethyl-2-fluorobenzaldehyde

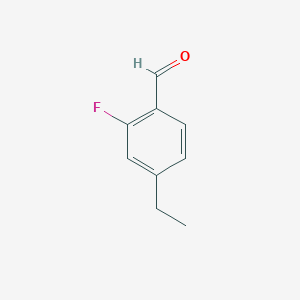

This compound is a specific fluorinated aromatic aldehyde that has garnered attention within the research community. Its chemical structure, featuring an ethyl group at the para position and a fluorine atom at the ortho position relative to the aldehyde group, presents a unique combination of electronic and steric properties.

Current research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it serves as a starting material in multi-step synthetic pathways aimed at producing novel compounds for drug discovery programs. The presence of the ethyl and fluoro substituents can be strategically exploited to influence the target molecule's binding affinity to biological receptors and its metabolic profile.

Emerging trends suggest a growing interest in the application of this compound in the development of new agrochemicals and materials. The specific substitution pattern on the benzene (B151609) ring can be tailored to achieve desired properties, such as enhanced efficacy or improved environmental compatibility in pesticides. In materials science, this compound can be incorporated into polymers or liquid crystals to fine-tune their physical and optical properties. While specific, large-scale applications are still under investigation, the research landscape indicates a promising future for this compound as a versatile building block in various fields of chemical science.

| Property | Value |

| Chemical Formula | C9H9FO sigmaaldrich.cnuni.lu |

| CAS Number | 1176284-04-0 sigmaaldrich.cnchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 152.16 g/mol labfind.co.kr |

| Purity | 97% labfind.co.kr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKZHKLCHZBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Ethyl 2 Fluorobenzaldehyde

Direct Synthesis Strategies for 4-Ethyl-2-fluorobenzaldehyde

The direct synthesis of this compound can be approached through various methods, primarily involving the modification of precursor molecules or through halogen exchange reactions.

Precursor-Based Synthetic Routes

A common strategy for synthesizing substituted benzaldehydes involves the manipulation of functional groups on a pre-existing benzene (B151609) ring. For instance, a plausible, though not explicitly detailed in the provided search results, route to this compound could start from 4-ethyltoluene. This would likely involve a sequence of reactions such as nitration, reduction to an amine, a Schiemann reaction to introduce the fluorine atom, and finally, oxidation of the methyl group to an aldehyde.

Another relevant precursor-based approach involves the modification of 4-fluorotoluene. One synthetic pathway starts with 4-fluorotoluene, which can undergo chlorination followed by hydrolysis to yield 4-fluorobenzaldehyde (B137897) with yields exceeding 77%. While this produces the 4-fluoro isomer, similar strategies could potentially be adapted to synthesize the 2-fluoro isomer from a different starting material.

Halogen-Exchange Fluorination Approaches to Substituted Benzaldehydes

Halogen-exchange (Halex) fluorination is a powerful industrial method for producing fluoroaromatics. harvard.edu This process involves the substitution of a halogen, typically chlorine, with fluoride (B91410) using an inorganic fluoride source like potassium fluoride (KF). harvard.edu The efficiency of this reaction is often enhanced by using high-boiling point solvents and phase-transfer catalysts to improve the solubility and reactivity of the fluoride source. harvard.edu

For example, 4-fluorobenzaldehyde can be synthesized from 4-chlorobenzaldehyde (B46862) via a halogen-exchange reaction using anhydrous potassium fluoride. This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the aldehyde group. The reaction can be carried out under solvent-free conditions or in diphenyl solvents with a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide, achieving yields of up to 90% with 98% selectivity. researchgate.net Similarly, reacting 2-chlorobenzaldehyde (B119727) with potassium fluoride in the presence of a catalyst can produce 2-fluorobenzaldehyde (B47322). google.com These methods highlight the general applicability of halogen-exchange for preparing various fluorobenzaldehyde isomers.

The mechanism of halogen-exchange fluorination is a typical SN2-type nucleophilic substitution. The chlorine atom on the benzaldehyde (B42025) ring is activated by the electron-withdrawing cyano group (in the case of benzonitriles, which are analogous) and is replaced by a fluoride ion. guidechem.com The use of microwave irradiation can significantly reduce the activation energy and shorten the reaction time for these transformations. guidechem.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 4-Chlorobenzaldehyde | Anhydrous Potassium Fluoride (KF) | Solvent-free, phase-transfer catalyst | 4-Fluorobenzaldehyde | 90% | researchgate.net |

| 2-Chlorobenzaldehyde | Potassium Fluoride (KF), Catalyst | - | 2-Fluorobenzaldehyde | - | google.com |

| 4-Chlorobenzaldehyde | Potassium Fluoride (KF), Tetraphenylphosphonium Bromide, Polyethylene Glycol Dimethyl Ether | 1-Methylnaphthalene, 210°C, 7 hours | 4-Fluorobenzaldehyde | 61% | google.com |

This compound as a Key Synthetic Intermediate

The presence of the fluorine atom and the aldehyde group makes this compound a valuable intermediate for a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in 2-fluorobenzaldehyde derivatives is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent aldehyde group. This facilitates its displacement by various nucleophiles.

2-Fluorobenzaldehyde and its derivatives can undergo etherification reactions. For instance, 2-(N-methyl-N-(2-pyridyl)amino)ethanol reacts with 4-fluorobenzaldehyde in the presence of a base like potassium tert-butoxide in dimethylformamide (DMF) to yield the corresponding ether. google.com This type of reaction is crucial in the synthesis of pharmaceuticals like Rosiglitazone. google.combeilstein-journals.org Another example involves the reaction of 2-fluoro-4-hydroxy-benzaldehyde with iodoethane (B44018) in the presence of potassium carbonate in DMF to produce 4-ethoxy-2-fluorobenzaldehyde (B112740) with an 83% yield. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 2-(N-methyl-N-(2-pyridyl)amino)ethanol | 4-Fluorobenzaldehyde | Potassium tert-butoxide | N,N-dimethylformamide (DMF) | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde | 88% | google.com |

| 2-Fluoro-4-hydroxy-benzaldehyde | Iodoethane | Potassium Carbonate | N,N-dimethylformamide (DMF) | 4-Ethoxy-2-fluorobenzaldehyde | 83% | chemicalbook.com |

The fluorine atom in 2-fluorobenzaldehyde can be displaced by nitrogen nucleophiles to form C-N bonds. For example, 2-fluorobenzaldehyde reacts with secondary amines in the presence of potassium carbonate in refluxing water to yield the corresponding 2-dialkylaminobenzaldehydes. rsc.org Specifically, the reaction with diallylamine (B93489) gives 2-(diallylamino)benzaldehyde in 90% yield. rsc.org

Furthermore, 2-fluorobenzaldehyde dimethylhydrazones can react with lithiated indoline (B122111) in a nucleophilic aromatic substitution to produce 2-(1-indolinyl)benzaldehyde dimethylhydrazones in good yields. researchgate.net This demonstrates an effective method for the arylation of indolines. researchgate.net

Palladium-catalyzed C-H arylation is another important strategy. While the specific use of this compound was not detailed, 2-fluorobenzylamine, a related compound, serves as a substrate in Pd-catalyzed C-H arylation, achieving a 71% yield in sealed-tube reactions. This suggests that this compound could also be a viable substrate for similar cross-coupling reactions.

The Buchwald-Hartwig amination, a powerful method for C-N bond formation, can be performed using aryl halides. researchgate.net While not directly mentioning this compound, this methodology is widely applicable for the N-arylation of various nitrogen-containing heterocycles. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Fluorobenzaldehyde | Diallylamine | K2CO3, refluxing water | 2-(Diallylamino)benzaldehyde | 90% | rsc.org |

| 2-Fluorobenzaldehyde Dimethylhydrazone | Lithiated Indoline | Nucleophilic Aromatic Substitution | 2-(1-Indolinyl)benzaldehyde Dimethylhydrazone | Good | researchgate.net |

Multi-Component Condensation Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, time and energy savings, and their ability to generate complex molecules from simple precursors.

The Biginelli reaction, a well-established MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgresearchgate.net These DHPMs are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.orgnih.gov

While direct examples of this compound in Biginelli reactions are not prevalent in the provided search results, the reaction's general applicability to aromatic aldehydes suggests its potential use. For instance, a similar compound, 4-fluorobenzaldehyde, is used in the synthesis of DHPM derivatives. tandfonline.com In a typical procedure, the aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea or thiourea are reacted, often under acidic catalysis, to yield the corresponding dihydropyrimidine (B8664642). wikipedia.orgnih.gov The reaction mechanism generally involves an initial acid-catalyzed aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration. wikipedia.org

A green chemistry approach for a similar reaction involving 4-fluorobenzaldehyde utilized a crushed garlic clove as a catalyst in ethanol (B145695) at room temperature, followed by heating with hydrochloric acid to facilitate cyclization. tandfonline.com This highlights the adaptability of the Biginelli reaction to more environmentally benign conditions.

This compound can participate in three-component condensation reactions with ketones and amines to form various heterocyclic and acyclic compounds. A notable example is the synthesis of β-amino carbonyl compounds through the Mannich reaction, a classic carbon-carbon bond-forming reaction. ccsenet.org

In a study on the development of new multicomponent reactions, 4-fluorobenzaldehyde was reacted with β-ketonitriles and secondary cyclic amines in boiling acetonitrile. mdpi.com This reaction proceeds via an initial Knoevenagel condensation, followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com It is plausible that this compound could undergo similar transformations.

Another relevant three-component reaction involves the copper-catalyzed synthesis of 2,3,4-trisubstituted 1H-pyrroles from aldehydes, ketones, and alkyl isocyanoacetates. rsc.org In this process, acetophenone (B1666503) and 4-fluorobenzaldehyde were reacted with ethyl 2-isocyanoacetate in the presence of a copper catalyst to yield the corresponding pyrrole (B145914) derivative. rsc.org This method offers a regioselective pathway to highly substituted pyrroles.

Table 1: Three-Component Condensations with 4-Fluorobenzaldehyde

| Reactants | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde, β-ketonitriles, secondary cyclic amines | Acetonitrile, reflux | α-Arylidenenitriles | 63-90% mdpi.com |

The Betti reaction is a multicomponent condensation that produces aminobenzylnaphthols from the reaction of 2-naphthol, an aldehyde, and an amine. mdpi.comnih.gov These products, also known as Betti bases, are valuable as chiral ligands and auxiliaries in asymmetric synthesis. nih.govrsc.org

A specific example involves the reaction of 2-naphthol, 4-fluorobenzaldehyde, and (S)-1-naphthyl-1-ethylamine, which were mixed and heated at 60°C without a solvent for two days to yield the corresponding aminobenzylnaphthol with a 53% yield. mdpi.com This solvent-free approach represents a green synthetic methodology. nih.gov The resulting aminobenzylnaphthol can be further modified, for instance, through a triflation reaction. mdpi.com It is conceivable that this compound could be employed in a similar fashion to generate novel chiral aminobenzylnaphthol derivatives.

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is highly susceptible to nucleophilic attack, making it an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of more complex molecules.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond. organic-chemistry.org

Research has shown that 4-fluorobenzaldehyde undergoes Knoevenagel condensation with malononitrile (B47326) under mechanochemical conditions (ball milling) without a solvent or catalyst, resulting in a highly crystalline product. researchgate.net Another study detailed a three-component reaction starting with a Knoevenagel condensation of 4-fluorobenzaldehyde and β-ketonitriles, where the resulting adduct undergoes further reaction. mdpi.com It was noted that the Knoevenagel product is more reactive than the starting aldehyde for subsequent nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the newly formed group. mdpi.com

Furthermore, sequential Knoevenagel condensation followed by cyclization has been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.gov These reactions demonstrate the utility of the Knoevenagel condensation as a key step in more complex synthetic sequences.

Table 2: Knoevenagel Condensation of Fluorinated Benzaldehydes

| Aldehyde | Active Methylene Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Malononitrile | Mechanochemical (ball milling), solvent-free, catalyst-free | 2-(4-fluorobenzylidene)malononitrile | researchgate.net |

The aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. rsc.org Tandem reactions combining aldol condensation with Michael additions can lead to the formation of more complex structures. researchgate.net

Studies have shown that 2- and 3-fluorobenzaldehydes can undergo tandem aldol-Michael reactions with aryl enolates. researchgate.net In a different study, 4-fluorobenzaldehyde was used in a base-mediated cascade aldol addition and fragmentation reaction with dihydroxyfumaric acid, yielding a dihydroxyester in 64% yield. acs.org

While direct examples of this compound in these specific tandem reactions were not found in the search results, the reactivity of other fluorinated benzaldehydes suggests its potential. researchgate.netacs.org The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound, is often coupled with an initial aldol condensation. tamu.edu For instance, the reaction of an aldehyde with a ketone can first form a chalcone (B49325) (an α,β-unsaturated ketone) via an aldol condensation, which can then act as a Michael acceptor for another nucleophile. rsc.orgtamu.edu

Cyanohydrin Formation and Subsequent Transformations

The formation of cyanohydrins from aldehydes is a fundamental reaction in organic synthesis, providing a gateway to a variety of functional group transformations. ekb.eg In the context of substituted benzaldehydes like 4-fluorobenzaldehyde, this reaction proceeds readily. The hydrocyanation of an aldehyde, such as 4-fluorobenzaldehyde, can be achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN). scielo.br The resulting cyanohydrin can then undergo further reactions. ekb.eg

Enantiomerically pure cyanohydrins are valuable intermediates for synthesizing a range of organic compounds, including α-hydroxy acids and their derivatives, amines, and heterocyclic structures like triazoles and tetrazoles. scielo.br The stereoselective synthesis of cyanohydrins has been extensively investigated, with enzymatic methods showing significant promise due to their high enantio-, regio-, and chemoselectivities. scielo.br For instance, lipase (B570770) from Candida antarctica (CALB) has been successfully used in the kinetic resolution of (±)-cyanohydrins. scielo.br

A study on the enzymatic kinetic resolution of (±)-cyanohydrins derived from various benzaldehydes, including 4-fluorobenzaldehyde, demonstrated efficient conversion to the corresponding acetates with high selectivity. scielo.br Specifically, the cyanohydrin of 4-fluorobenzaldehyde was converted to its acetylated product with a 50% conversion and 92% enantiomeric excess of the product. scielo.br

The stability and reactivity of cyanohydrins can be influenced by the substituents on the aromatic ring. For example, cyanohydrins derived from ortho-substituted benzaldehydes have shown increased stability. amazonaws.com The transformation of these cyanohydrins can lead to valuable products. Acid hydrolysis of cyanohydrins yields α-hydroxy carboxylic acids, while reduction can lead to primary alcohols. ekb.eg

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde functional group in this compound is a focal point for a variety of oxidation and reduction reactions, allowing for its conversion into other important chemical entities.

Selective Oxidation to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to carboxylic acids using a range of common oxidizing agents such as potassium permanganate, nitric acid, and potassium dichromate. ncert.nic.in Even milder oxidizing agents are effective for this transformation. ncert.nic.in The selective oxidation of aromatic aldehydes, including substituted ones like 4-fluorobenzaldehyde, to their corresponding carboxylic acids is a well-established process. rug.nlwiley.com

One catalytic system employing a manganese complex, [Mn(IV,IV)2O3(tmtacn)2]2+ (where tmtacn = N,N′,N′′-trimethyl-1,4,7-triazacyclononane), in the presence of a carboxylic acid co-catalyst, has been shown to be effective for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide. wiley.com In a study using this system, 4-fluorobenzaldehyde was fully converted to 4-fluorobenzoic acid with an isolated yield of 89%. rug.nlwiley.com Stronger oxidizing agents can also convert toluene (B28343) derivatives directly to benzoic acids. ncert.nic.in

The selective formation of aldehydes can also be achieved through the hydrogenation of carboxylic acids or their esters in the presence of a manganese catalyst supported on activated alumina. google.com

Controlled Reduction to Benzylic Alcohols and Related Derivatives

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. researchgate.net For aromatic aldehydes, this conversion to benzylic alcohols can be achieved using various reducing agents. mdpi.com A method utilizing a polyethyleneimine nanocatalyst functionalized with nano-cerium methoxy (B1213986) borohydride (B1222165) has been shown to reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. tsijournals.com

Another approach involves the use of pincer cobalt complexes based on a triazine backbone as catalysts for the hydroboration of aldehydes with pinacolborane, which subsequently yields the primary alcohol. mdpi.com While this method showed high conversions for many halogen-substituted aromatic aldehydes, 2-fluorobenzaldehyde required an increased amount of catalyst. mdpi.com

Enzymatic methods have also been explored for the reduction of aromatic aldehydes. Amine dehydrogenase (AmDH) variants have demonstrated the ability to reduce benzaldehydes with substituents at the meta or para position to their corresponding alcohols with moderate to excellent yields. researchgate.net

Heterocyclic Compound Synthesis

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. epstem.net A series of new 1-substituted-2-phenylhydrazone derivatives were synthesized by reacting 4-substituted benzaldehydes with phenylhydrazine (B124118). mdpi.com This general approach can be applied to this compound to generate corresponding hydrazone derivatives. The synthesis of new benzothiazole (B30560) acylhydrazones has been reported starting from 4-fluorobenzaldehyde and a secondary amine. nih.gov

The reaction of 4-fluorobenzaldehyde with {2-[1-methylhydrazino]ethyl}(methyl)hydrazine can lead to the formation of 4-fluorobenzaldehyde {2-[2-(4-fluorobenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone. sigmaaldrich.com Furthermore, the condensation of isoniazid (B1672263) with various substituted aryl aldehydes has been used to prepare a series of nicotinic acid benzylidene hydrazide derivatives. epstem.net

Synthesis of Oxazolones and Triazinones

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing oxygen and nitrogen. sphinxsai.com They are important synthons for various biologically active molecules. researchgate.net The Erlenmeyer-Plöchl reaction is a classic method for synthesizing oxazolones, which involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. sphinxsai.comnih.gov Specifically, 4-fluorobenzaldehyde has been used in the synthesis of oxazol-5(4H)-ones through condensation with 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids. nih.govresearchgate.net

These oxazolone (B7731731) derivatives can be further transformed into other heterocyclic systems. For instance, the reaction of oxazolones with phenylhydrazine in acetic acid yields 1,2,4-triazin-6(5H)-ones. nih.govgrafiati.comdntb.gov.ua This two-step process, starting from an aromatic aldehyde, provides a versatile route to these triazinone structures. Fluorine-substituted 1,2,4-triazinones have also been synthesized through various methods, including the reaction of 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with 4-fluorobenzaldehyde to form a Schiff base. tsijournals.comresearchgate.net

Cyclization Reactions for Pyrrolidine (B122466) and Pyrimidine (B1678525) Scaffolds

The construction of heterocyclic scaffolds, particularly pyrrolidines and pyrimidines, is of significant interest in medicinal and materials chemistry. The strategic use of substituted aromatic aldehydes, such as this compound, as a key building block allows for the introduction of specific electronic and steric properties into the final molecule. Cyclization reactions involving this aldehyde are pivotal in creating a diverse array of functionalized heterocyclic compounds. These reactions often proceed through multicomponent strategies, which offer advantages in terms of efficiency and atom economy.

Pyrrolidine Scaffold Synthesis via [3+2] Cycloaddition

One of the most powerful methods for the synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from the condensation of an α-amino acid with an aldehyde, such as this compound. mdpi.commdpi.com The subsequent reaction with an electron-deficient alkene (dipolarophile) leads to the formation of the pyrrolidine ring with a high degree of regio- and stereoselectivity. nih.govrsc.org

The versatility of this approach allows for the creation of complex pyrrolidine structures by varying the amino acid and the dipolarophile. For instance, the use of different substituted α-amino acids can introduce a range of substituents on the pyrrolidine ring. Similarly, a wide array of dipolarophiles, including maleimides, acrylates, and vinyl ketones, can be employed to further functionalize the resulting scaffold. chemrxiv.orgnih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been shown to produce enantioenriched fluorinated pyrrolidines in high yields and excellent stereoselectivities. nih.gov

A plausible reaction pathway involves the condensation of this compound with an amino acid like sarcosine (B1681465) to form an iminium salt, which upon deprotonation, generates the azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield the desired substituted pyrrolidine. This methodology provides access to a library of pyrrolidine derivatives with potential applications in various fields of chemical research.

Table 1: Illustrative Examples of Pyrrolidine Synthesis via [3+2] Cycloaddition of Azomethine Ylides with Alkenes

| Aldehyde | Amino Acid | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Sarcosine | N-Phenylmaleimide | Reflux in Toluene | 1,3-Diphenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4,6-dione | 85 | mdpi.com |

| 4-Chlorobenzaldehyde | L-Proline | Dimethyl Fumarate | Ag(I)/Feringa-Phos, THF | Dimethyl (2S,3R,4S,5S)-5-(4-chlorophenyl)-1-azabicyclo[3.3.0]octane-2,3-dicarboxylate | 92 | nih.gov |

| 2-Nitrobenzaldehyde | Glycine | Ethyl Acrylate | Reflux in Methanol | Ethyl 4-(2-nitrophenyl)pyrrolidine-2-carboxylate | 78 | chemrxiv.org |

This table presents analogous reactions to illustrate the general methodology, as direct examples with this compound were not available in the cited literature.

Pyrimidine Scaffold Synthesis via Multicomponent Reactions

The synthesis of pyrimidine and its derivatives, such as dihydropyrimidinones (DHPMs), is frequently accomplished through multicomponent reactions (MCRs). The Biginelli reaction is a classic and widely utilized MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. aip.orgnih.govacs.org The use of this compound in this reaction would be expected to yield the corresponding 4-(4-ethyl-2-fluorophenyl)-dihydropyrimidine derivative. The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to form the dihydropyrimidine ring. acs.org

Numerous catalysts have been developed to improve the efficiency and yield of the Biginelli reaction, including Lewis acids and Brønsted acids. mdpi.comijsrch.com For example, the synthesis of ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported with a 66% yield using trimethylsilyl chloride (TMSCl) as a promoter in DMF. mdpi.comresearchgate.net This demonstrates the applicability of fluorinated benzaldehydes in this synthetic strategy.

Another significant MCR for the synthesis of pyridine-like structures, which can be conceptually related to pyrimidines, is the Hantzsch pyridine (B92270) synthesis. wikipedia.orgresearchgate.net This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org A modified Hantzsch reaction has been used to produce pyridin-3-carbonitrile derivatives from 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in good yields. mdpi.com These established methodologies provide a robust framework for the synthesis of pyrimidine scaffolds incorporating the 4-ethyl-2-fluorobenzyl moiety.

Table 2: Examples of Dihydropyrimidine Synthesis via Biginelli-Type Reactions

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Fluorobenzaldehyde | Ethyl Acetoacetate | 1-(4-Methylphenyl)thiourea | TMSCl, DMF, rt, 72h | Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 66 | mdpi.comresearchgate.net |

| 4-Fluorobenzaldehyde | Ethyl Acetoacetate | Urea | Chloroacetic acid | 5-(Ethoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Good | aip.org |

| 4-Fluorobenzaldehyde | Ethyl 4-methyl-3-oxopentanoate | Guanidine hydrochloride | Na2CO3, DMF, 70°C, 4h | Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate | 75 | googleapis.com |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | HCl, Ethanol, reflux | Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60 | researchgate.net |

This table showcases reactions with analogous fluorinated benzaldehydes to illustrate the synthetic potential for this compound.

Catalysis in 4 Ethyl 2 Fluorobenzaldehyde Transformations

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. scienceopen.comdoaj.org This field has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-based catalysts. scienceopen.com The activation of substrates in organocatalysis typically occurs through two primary modes: covalent and non-covalent interactions. doaj.orgresearchgate.net

In covalent organocatalysis, the catalyst forms a transient covalent bond with the substrate, activating it for subsequent reactions. For a substrate like 4-Ethyl-2-fluorobenzaldehyde, common covalent activation strategies would involve the formation of iminium ions or enamines from the aldehyde functional group. These intermediates can then participate in a wide array of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and pericyclic reactions. researchgate.net

Non-covalent organocatalysis relies on weaker interactions, such as hydrogen bonding, to activate and orient substrates. doaj.org Catalysts like thioureas or chiral phosphoric acids could potentially activate the carbonyl group of this compound, enhancing its electrophilicity and enabling stereocontrolled additions of nucleophiles. Although specific applications in the transformation of this compound are not extensively documented, the principles of organocatalysis provide a robust framework for developing new, metal-free synthetic routes.

Transition Metal Catalysis (e.g., Palladium, Copper, Iron)

Transition metals are cornerstones of modern catalytic chemistry due to their variable oxidation states and ability to coordinate with a diverse range of ligands. researchgate.net For this compound, transition metal catalysts, particularly those based on palladium, copper, and iron, offer a versatile toolkit for various transformations.

Palladium (Pd) catalysis is preeminent in cross-coupling reactions. While the C-F bond is notoriously strong, recent advancements have enabled palladium-catalyzed reactions involving the functionalization of aryl fluorides. nih.govnih.gov For this compound, a palladium catalyst could potentially mediate cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, by activating the C-F bond, although this remains a challenging transformation. researchgate.netrsc.org More commonly, palladium catalysts are employed in reactions involving other functionalities that might be present on the molecule or its derivatives. organic-chemistry.orgnih.gov

Copper (Cu) catalysis is a cost-effective and efficient alternative, often used in Ullmann-type couplings, C-H functionalization, and carbene transfer reactions. scispace.comrsc.org Copper-based systems could be employed to modify the aromatic ring of this compound or to catalyze transformations of the aldehyde group.

Iron (Fe) is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for green chemistry applications. dntb.gov.ua Iron catalysts are effective in a range of reactions, including hydrogenations, oxidations, and C-C bond-forming reactions like Friedel-Crafts alkylations. nih.gov For instance, iron-catalyzed benzannulation reactions have been developed to synthesize naphthalene (B1677914) derivatives from 2-alkylbenzaldehydes and alkynes, showcasing a potential pathway for elaborating the structure of this compound. nih.gov

Phase Transfer Catalysis (PTC) in Interfacial Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. mdma.chresearchgate.net This is achieved by using a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur. princeton.edutcichemicals.com

The core principle involves the catalyst forming a lipophilic ion pair with an aqueous reactant (e.g., a nucleophile), which can then migrate into the organic phase to react with the organic substrate. mdpi.com For a substrate like this compound, which is soluble in organic solvents, PTC would enable reactions with a wide range of water-soluble inorganic reagents (e.g., hydroxides, cyanides, azides) under mild, biphasic conditions. tcichemicals.commdpi.com

Key advantages of PTC include:

The use of inexpensive and readily available inorganic salts.

Avoidance of anhydrous or polar aprotic solvents like DMSO or DMF.

Mild reaction conditions and simple work-up procedures. tcichemicals.com

Enhanced reaction rates by bringing otherwise immiscible reactants together. princeton.edu

This methodology is applicable to a variety of reactions, including nucleophilic substitutions, oxidations, and reductions, making it a versatile tool for the transformation of this compound. researchgate.net

Supported Ionic Liquid Phase (SILP) Catalysis for Heterogeneous Systems

Supported Ionic Liquid Phase (SILP) catalysis represents an innovative approach that combines the benefits of homogeneous and heterogeneous catalysis. dtu.dk In a SILP system, a homogeneous transition-metal catalyst is dissolved in a thin layer of an ionic liquid, which is then immobilized on a porous solid support. nih.govfau.de This creates a system where the reaction occurs in the ionic liquid phase, but the catalyst is easily separable from the product stream, behaving like a solid catalyst. fau.eu

Research on the hydrogenation of the structurally related 4-fluorobenzaldehyde (B137897) provides a clear example of the potential of SILP systems. In these studies, an Iron(II) pincer complex was used as the catalyst within a SILP framework for the hydrogenation of the aldehyde to the corresponding alcohol. researchgate.netresearchgate.net The system demonstrated high activity and selectivity. A key advantage highlighted in this research is the excellent recyclability of the catalyst. researchgate.netresearchgate.net

The table below summarizes the catalyst recycling performance for the SILP hydrogenation of 4-fluorobenzaldehyde using different ionic liquids.

| Ionic Liquid Support | Catalyst | Reaction | Number of Cycles | Final Conversion (%) | Reference |

|---|---|---|---|---|---|

| [N4441][NTf2] on Silica | Fe(II) pincer complex | Hydrogenation of 4-fluorobenzaldehyde | 10 | >95 | researchgate.net |

| [P4441][NTf2] on Silica | Fe(II) pincer complex | Hydrogenation of 4-fluorobenzaldehyde | 10 | ~90 | researchgate.net |

This approach minimizes catalyst leaching and allows for continuous operation in fixed-bed reactors, making it highly suitable for industrial applications and green chemistry. dtu.dk

Biocatalytic Approaches (e.g., Enzyme-Mediated Reactions)

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. For a molecule like this compound, enzymes offer precise routes for functional group manipulation.

One of the most common applications would be the reduction of the aldehyde group to form the corresponding alcohol, (4-ethyl-2-fluorophenyl)methanol. This can be achieved with high enantioselectivity using oxidoreductases (or dehydrogenases) with a suitable cofactor like NADH or NADPH. This approach avoids the use of harsh reducing agents and can provide access to chiral alcohols that are valuable synthetic intermediates.

Other potential enzyme-mediated reactions include:

Lyase-catalyzed reactions: Enzymes like aldolases could catalyze C-C bond formation, using the aldehyde as an electrophile.

Transaminase reactions: While less direct, the aldehyde could be converted to an amine via reductive amination, a reaction that can be catalyzed by engineered enzymes.

The use of biocatalysts aligns perfectly with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure, generating minimal waste, and offering unparalleled chemo-, regio-, and stereoselectivity.

Catalyst Recycling and Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Catalyst recycling is a cornerstone of this philosophy, as it improves process efficiency, reduces costs, and minimizes waste. mdpi.com

Several of the catalytic strategies discussed for this compound transformations are inherently aligned with green chemistry principles:

Heterogeneous Systems (SILP): As demonstrated in the hydrogenation of 4-fluorobenzaldehyde, SILP systems allow for straightforward catalyst recovery and reuse for multiple cycles without significant loss of activity. researchgate.netresearchgate.net This immobilization prevents the contamination of the final product with the metal catalyst.

Phase Transfer Catalysis (PTC): PTC often reduces the need for volatile organic solvents by using biphasic water-organic systems. The catalyst operates in a closed loop and is not consumed, contributing to process efficiency. researchgate.net

Biocatalysis: Enzyme-catalyzed reactions are a hallmark of green chemistry. They are performed in water under mild conditions, are highly selective (reducing byproducts), and the enzymes themselves are biodegradable. nih.gov

Use of Greener Metals: Employing catalysts based on abundant and non-toxic metals like iron is a key green chemistry strategy, moving away from precious and more toxic heavy metals. dntb.gov.ua

The table below outlines key green chemistry principles and their relevance to the catalytic systems discussed.

| Green Chemistry Principle | Relevant Catalytic System | Benefit in Transformations |

|---|---|---|

| Catalysis (vs. Stoichiometric Reagents) | All discussed systems | Reduces waste by using small amounts of catalyst that are regenerated. |

| Use of Safer Solvents and Auxiliaries | PTC, Biocatalysis, SILP | Reduces reliance on hazardous organic solvents by using water or immobilized phases. nih.gov |

| Design for Energy Efficiency | Biocatalysis, PTC | Reactions often proceed at ambient temperature and pressure, lowering energy consumption. |

| Use of Renewable Feedstocks | Biocatalysis | Enzymes are derived from renewable sources. |

| Reduce Derivatives | Organocatalysis, Biocatalysis | High selectivity can avoid the need for protecting groups, shortening synthetic routes. |

By integrating these advanced catalytic methods and green chemistry principles, the synthesis of derivatives from this compound can be achieved more efficiently and sustainably.

Reaction Mechanisms and Mechanistic Investigations

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and 4-Ethyl-2-fluorobenzaldehyde serves as an interesting substrate for this class of reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This attack is directed to the ipso-position, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The stability of this complex is a critical factor in the reaction's feasibility. The presence of the electron-withdrawing aldehyde group, particularly at the ortho position to the fluorine, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance delocalization. masterorganicchemistry.com

It's important to note that while the general mechanism is well-understood, the specific kinetics and intermediates for this compound would require dedicated experimental studies. The ethyl group at the para-position, being an electron-donating group, might have a modest deactivating effect on the SNAr reaction compared to an unsubstituted 2-fluorobenzaldehyde (B47322).

Understanding Multi-Component Reaction Pathways and Selectivity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. The selectivity in MCRs, which dictates the specific arrangement of the reactants in the final product, is governed by several factors including the structural features of the reactants, the reaction design, and the experimental conditions. researchgate.netbeilstein-journals.org

While specific multi-component reactions involving this compound are not extensively detailed in the provided search results, we can infer potential pathways based on the reactivity of aldehydes in MCRs. Aldehydes are common components in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. frontiersin.org In these reactions, the aldehyde typically undergoes initial condensation with an amine or another nucleophile to form an imine or a related intermediate, which then participates in subsequent steps of the reaction cascade.

The selectivity in such reactions can be influenced by the electronic and steric properties of the aldehyde. In the case of this compound, the electronic nature of the aromatic ring, influenced by the ethyl and fluoro substituents, could affect the reactivity of the aldehyde group and the stability of any charged intermediates, thereby influencing the reaction pathway and the structure of the final product. For instance, in a hypothetical MCR, the initial nucleophilic attack on the aldehyde could be followed by an intramolecular SNAr reaction, leading to complex heterocyclic structures. The regioselectivity of such a process would be a key aspect to investigate.

Radical Intermediates and Photochemical Transformations

Aromatic aldehydes, including benzaldehyde (B42025) and its derivatives, can participate in reactions involving radical intermediates, particularly under photochemical conditions. beilstein-journals.org Upon absorption of light, benzaldehyde can be excited to a triplet state. nih.gov This excited state can then undergo various transformations, including hydrogen atom abstraction or dissociation. nih.gov

One common photochemical reaction of benzaldehydes is the generation of benzoyl radicals. nih.gov This can occur through the abstraction of the aldehydic hydrogen atom by another excited molecule or through direct photolysis. nih.gov These benzoyl radicals can then participate in a variety of subsequent reactions, such as addition to unsaturated systems. nih.gov

For this compound, photochemical excitation could lead to the formation of a 4-ethyl-2-fluorobenzoyl radical. The presence of the ethyl and fluoro substituents on the aromatic ring could influence the photophysical properties of the molecule and the reactivity of the resulting radical. For instance, the electron-donating ethyl group might affect the energy of the excited state, while the fluorine atom could influence the electron density distribution in the radical intermediate.

Studies on the photolysis of benzaldehyde have shown that the reaction pathway can be solvent-dependent. In hydrogen-donating solvents, the primary radical formed is often the α-hydroxybenzyl radical, whereas in non-donating solvents, the formation of a benzoyl radical and an α-hydroxybenzyl radical pair is observed. nih.gov Similar solvent-dependent pathways could be anticipated for this compound.

Regioselectivity and Stereochemical Control in Derivatization Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that determine the specific orientation and three-dimensional arrangement of atoms in a molecule, respectively. khanacademy.orgyoutube.com In the context of this compound, these principles would be crucial in derivatization reactions targeting either the aldehyde functionality or the aromatic ring.

Reactions involving the aldehyde group, such as aldol (B89426) condensations or Wittig reactions, can lead to the formation of new stereocenters. The stereochemical outcome of these reactions can often be controlled by the choice of reagents, catalysts, and reaction conditions. For example, the use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers.

In reactions involving the aromatic ring, such as further electrophilic or nucleophilic substitutions, regioselectivity becomes a key consideration. The existing substituents—the ethyl, fluoro, and formyl groups—will direct the position of any new incoming group. The ethyl group is an ortho-, para-director for electrophilic aromatic substitution, while the aldehyde group is a meta-director. The fluorine atom is also an ortho-, para-director, but it is also a deactivating group. The interplay of these directing effects would determine the regiochemical outcome of such reactions.

For nucleophilic aromatic substitution, the fluorine atom is the leaving group, and the reaction is regioselective for the carbon to which it is attached.

Solvent Effects and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. wfu.edu This is particularly true for reactions that involve charged intermediates or transition states, such as nucleophilic aromatic substitution.

In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often preferred. These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and more reactive. wfu.edu In contrast, polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction rate. wfu.edulibretexts.org Therefore, the kinetics of a nucleophilic substitution on this compound would be expected to be significantly faster in a polar aprotic solvent compared to a polar protic solvent.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and spatial arrangement of atoms in 4-Ethyl-2-fluorobenzaldehyde. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethyl group. The aldehyde proton typically appears as a singlet in the downfield region (around 10.3 ppm). The aromatic protons will appear as a complex pattern of multiplets due to spin-spin coupling with each other and with the adjacent fluorine atom. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The aromatic carbons show distinct chemical shifts, with their positions influenced by the electron-withdrawing fluorine and aldehyde groups and the electron-donating ethyl group. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

While specific experimental data for this compound is not widely published, data from analogous compounds like 2-fluorobenzaldehyde (B47322) and 4-ethylbenzaldehyde (B1584596) can be used to predict the approximate chemical shifts. For instance, in 2-fluorobenzaldehyde, the aldehyde proton appears around 10.35 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| CHO | ¹H | ~10.3 | s | - |

| Ar-H | ¹H | 7.0 - 7.9 | m | JHH, JHF |

| -CH₂- | ¹H | ~2.7 | q | JHH ≈ 7.6 |

| -CH₃ | ¹H | ~1.2 | t | JHH ≈ 7.6 |

| C=O | ¹³C | ~189 | d | ²JC-F |

| C-F | ¹³C | ~165 | d | ¹JC-F ≈ 250 |

| Ar-C | ¹³C | 115 - 150 | m | JCF |

| -CH₂- | ¹³C | ~29 | s | - |

Isotopic labeling is a powerful technique used to simplify complex NMR spectra and to trace metabolic pathways. nih.gov While specific isotopic labeling studies on this compound are not documented, the methodology could be readily applied. For example, synthesizing the compound using a ¹³C-labeled precursor for the ethyl group (e.g., ¹³CH₃¹³CH₂Br) would allow for the definitive assignment of the ethyl carbon signals in the ¹³C NMR spectrum. nih.gov Similarly, uniform enrichment with ¹³C or ¹⁵N (if converted to a derivative like an imine or oxime) would enable advanced multi-dimensional NMR experiments to resolve complex structural problems. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The key functional groups in this compound that give rise to distinct spectral bands are:

Aldehyde C=O stretch: A strong, sharp band in the FT-IR spectrum, typically between 1690 and 1715 cm⁻¹.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands from the ethyl group appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman, the aromatic C=C stretching and ring breathing modes are typically strong, aiding in the characterization of the substituted benzene (B151609) ring. researchgate.netnih.gov The combination of both techniques allows for a more complete vibrational assignment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | FT-IR, FT-Raman | 2980 - 2870 | Medium-Strong |

| Aldehyde C=O Stretch | FT-IR | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1600 - 1450 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉FO), the calculated monoisotopic mass is 152.06374 Da. uni.lu HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, which serves to confirm the molecular formula.

Analysis of the fragmentation pathways in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would be expected to undergo characteristic fragmentation patterns common to substituted benzaldehydes and alkylbenzenes.

Plausible Fragmentation Pathway:

Loss of a hydrogen radical: The initial molecular ion ([M]⁺˙, m/z 152) can lose a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺, m/z 151).

Loss of carbon monoxide: The [M-H]⁺ ion can subsequently lose a molecule of carbon monoxide (CO) to yield a fluorinated ethylphenyl cation (m/z 123).

Benzylic cleavage: A common pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would involve the loss of a methyl radical (•CH₃) from the parent ion to form a stable benzylic cation ([M-CH₃]⁺, m/z 137).

Table 3: Predicted HRMS Fragments for this compound

| Ion Formula | m/z (Nominal) | Description |

|---|---|---|

| [C₉H₉FO]⁺˙ | 152 | Molecular Ion |

| [C₉H₈FO]⁺ | 151 | Loss of H radical from aldehyde |

| [C₈H₈F]⁺ | 123 | Loss of CO from [M-H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. khanacademy.org The spectrum of this compound is dominated by the chromophores present: the substituted aromatic ring and the carbonyl group.

Two main types of electronic transitions are expected:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the benzene ring and the C=O double bond. They typically result in strong absorption bands at shorter wavelengths (e.g., ~200-280 nm).

n → π* transitions: This is a lower-energy transition involving the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden and results in a weak absorption band at a longer wavelength (e.g., ~300-350 nm). techglads.com

Monitoring changes in the UV-Vis spectrum can be used to track photochemical processes, such as reactions initiated by UV light or the degradation of the compound over time when exposed to light.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Benzene Ring / Carbonyl | 200 - 280 | High |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), ab initio methods, Møller–Plesset perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD), are foundational for predicting the molecular and electronic properties of aromatic aldehydes. These methods are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties of substituted benzaldehydes. aip.orgresearchgate.net For 4-Ethyl-2-fluorobenzaldehyde, such calculations would elucidate the influence of the electron-donating ethyl group and the electron-withdrawing fluorine atom on the benzaldehyde (B42025) scaffold.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com

In substituted benzaldehydes, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The substituents on the aromatic ring modulate the energies of these orbitals. For this compound, the electron-donating nature of the para-ethyl group would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electronegative ortho-fluoro substituent would tend to lower the energy of both orbitals.

The HOMO-LUMO gap is a key parameter derived from these calculations. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com Studies on related molecules, such as 2-Amino-5-Bromo benzaldehyde, have utilized DFT calculations to determine these values and correlate them with molecular properties. aip.org For comparison, the calculated HOMO-LUMO energy gaps for various benzaldehyde derivatives illustrate the impact of different substituents.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | B3LYP/6-311++G(d,p) | -6.81 | -1.95 | 4.86 | Calculated Data |

| 4-Hydroxybenzaldehyde | DFT | -9.052 | -4.130 | 4.922 | researchgate.net |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++ | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant differences in electron distribution between their ground and excited states can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. mdpi.com The key parameter for NLO activity is the first hyperpolarizability (β). Computational methods, particularly DFT, are effective in predicting these properties. doi.org

The structure of this compound, featuring an electron-donating group (ethyl) and an electron-withdrawing group (fluoro/aldehyde), creates a donor-π-acceptor (D-π-A) framework conducive to intramolecular charge transfer upon excitation. This charge transfer is a primary origin of NLO response. rsc.org Computational studies on similar D-π-A systems, like 2-Amino-5-Bromo benzaldehyde, have shown that large hyperpolarizability values indicate considerable NLO properties. aip.org The calculated hyperpolarizability of this compound would likely be significant, positioning it as a candidate for NLO materials. rsc.org

Conformational Analysis and Energetic Landscapes

The presence of the ortho-fluoro substituent in this compound introduces the possibility of conformational isomers related to the orientation of the aldehyde group. The two primary planar conformers are the O-trans (where the carbonyl oxygen is directed away from the fluorine) and the O-cis (where the carbonyl oxygen is directed towards the fluorine).

Computational studies on 2-fluorobenzaldehyde (B47322) have consistently shown that the O-trans conformer is significantly more stable than the O-cis conformer. rsc.orgcdnsciencepub.com This preference is attributed to unfavorable steric and electrostatic interactions between the proximal oxygen and fluorine atoms in the O-cis form. acs.org For 2-fluorobenzaldehyde, the energy difference is calculated to be substantial, with the O-trans form being favored by 7.6 kJ/mol in nonpolar solvents and 4.5 kJ/mol in polar solvents. cdnsciencepub.com Geometry optimization calculations using methods like STO-3G and 6-31G have confirmed the planarity of these conformers. cdnsciencepub.comresearchgate.net The ethyl group at the para position in this compound is not expected to alter this fundamental preference, and thus the molecule would predominantly exist in the O-trans conformation.

Intermolecular Interactions and Halogen Bonding

The fluorine atom in this compound can participate in specific non-covalent interactions, most notably halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org This interaction arises from an anisotropic distribution of electron density around the covalently bonded halogen. chemistryviews.org

While fluorine is the least polarizable halogen and typically does not form strong halogen bonds, aromatic fluorine substitution can induce a sufficient σ-hole to engage in these interactions, especially when the ring is substituted with electron-withdrawing groups. chemistryviews.orgresearchgate.net In the context of this compound, the fluorine atom could act as a halogen bond donor, interacting with Lewis bases. Computational studies are crucial for mapping the electrostatic potential surface of the molecule to identify the positive σ-hole on the fluorine atom and to calculate the energy and geometry of potential halogen-bonded complexes. researchgate.net Beyond halogen bonding, the molecule can participate in other intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking, which collectively dictate its crystal packing and supramolecular assembly. nih.govrsc.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby predicting the binding affinity and mode. mdpi.com Benzaldehyde derivatives are scaffolds for many biologically active compounds, and docking studies help elucidate their mechanism of action at a molecular level. nih.govdergipark.org.tr

For this compound, docking simulations would involve placing the molecule into the active site of a target protein to evaluate its potential as an inhibitor or ligand. The binding energy, typically reported in kcal/mol, quantifies the stability of the ligand-protein complex. The interactions driving this binding can be analyzed, including:

Hydrogen bonding: The carbonyl oxygen is a potent hydrogen bond acceptor.

Hydrophobic interactions: The ethyl group and the aromatic ring can engage in hydrophobic contacts with nonpolar amino acid residues.

Halogen bonding: The fluorine atom may form halogen bonds with nucleophilic sites (e.g., backbone carbonyls) in the protein active site. nih.gov

Docking studies on various benzaldehyde derivatives have successfully predicted their binding affinities and modes with targets like aldose reductase and pancreatic α-amylase. dergipark.org.tracs.org For instance, in a study of benzyloxybenzaldehyde derivatives, docking scores against the ALDH1A3 isoform helped identify potent and selective inhibitors. mdpi.com Similar in silico approaches would be instrumental in identifying potential biological targets for this compound and guiding the design of more potent analogues. hu.edu.jo

| Compound Class | Target Protein | Observed Docking Score (kcal/mol) | Key Interactions | Source |

|---|---|---|---|---|

| Benzaldehyde Derivatives | Aldose Reductase (AR) | -8.31 to -8.61 | Hydrophobic contacts, H-bonding | dergipark.org.tr |

| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | -7.1 to -8.5 | Hydrophobic contacts, H-bonding | mdpi.com |

| Benzimidazole-Benzaldehyde Derivatives | Acetylcholinesterase (AChE) | -9.5 to -11.2 | Pi-stacking, H-bonding | mdpi.com |

| Schiff Base from 2-Chloro Benzaldehyde | Human Pancreatic α-amylase | -9.4 | Not specified | acs.org |

Transition State Theory and Reaction Pathway Energetics

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by considering the properties of the activated complex, or transition state—the highest energy point along a reaction coordinate. wikipedia.orgfiveable.me Computational chemistry allows for the precise location of these transition states and the calculation of their energies, providing deep insights into reaction mechanisms and kinetics. vedantu.com

For reactions involving this compound, such as its synthesis or its participation in reactions like the Horner–Wadsworth–Emmons reaction or Schiff base formation, computational methods can map out the entire reaction energy profile. mdpi.comnih.gov This involves calculating the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. savemyexams.comtutorchase.com

For example, DFT studies on the reaction of benzaldehyde with amines have identified the transition states for hemiaminal formation and subsequent dehydration to a Schiff base. nih.gov Similarly, calculations on the photophysical processes of benzaldehyde have elucidated the transition states and conical intersections involved in intersystem crossing and dissociation pathways. princeton.eduresearchgate.net Such computational analyses for this compound would reveal how the electronic effects of the ethyl and fluoro substituents influence the activation barriers and thermodynamics of its chemical transformations. researchgate.netresearchgate.net

Prediction of Reactivity, Selectivity, and Reaction Outcomes

Computational chemistry provides powerful tools to predict the chemical behavior of molecules like this compound, offering insights into their reactivity, the selectivity of their reactions, and the likely outcomes of chemical transformations. Through methods such as Density Functional Theory (DFT), theoretical studies can elucidate the electronic and steric factors that govern the molecule's interactions and reaction pathways.

The reactivity of this compound is primarily influenced by the electronic properties of its substituents: the ortho-fluoro group and the para-ethyl group. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond (inductive effect), which can increase the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack. Conversely, the ethyl group at the para position is an electron-donating group, which can partially offset the electron-withdrawing effect of the fluorine. Computational studies on substituted benzaldehydes have shown that electron-withdrawing groups generally increase the reactivity towards nucleophiles. d-nb.info

Furthermore, the position of the substituents is crucial. An ortho-substituent, such as the fluorine in this compound, can exert significant steric hindrance, potentially influencing the trajectory of an incoming nucleophile and affecting the transition state energy of a reaction. nih.gov DFT calculations on various substituted benzaldehydes have demonstrated that ortho-substituents can lead to steric acceleration or deceleration depending on the specific reaction. researchgate.netoszk.hu

Predicted Reactivity and Selectivity in Nucleophilic Addition

Theoretical studies on similar fluorinated aromatic compounds have shown that the presence of fluorine can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. mdpi.com This would facilitate nucleophilic attack. The table below, derived from general principles observed in computational studies of substituted benzaldehydes, illustrates the predicted relative reactivity.

| Substituent Pattern | Predicted Relative Reactivity (Nucleophilic Addition) | Key Influencing Factors |

| Benzaldehyde | Baseline | Reference compound |

| 4-Ethylbenzaldehyde (B1584596) | Slightly Increased | Electron-donating effect of the ethyl group |

| 2-Fluorobenzaldehyde | Significantly Increased | Strong inductive electron-withdrawing effect of fluorine |

| This compound | Increased | Combined electronic effects of both substituents |

This table is illustrative and based on established principles from computational studies on substituted benzaldehydes.

Prediction of Reaction Outcomes

Beyond general reactivity, computational chemistry can predict the outcomes of specific reactions. For instance, in reactions where multiple products are possible, DFT calculations can determine the relative energies of the transition states leading to each product. The pathway with the lower activation energy is predicted to be the major reaction pathway.

In the case of reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, computational models can predict the regioselectivity. The directing effects of the fluoro and ethyl groups would be key. The ethyl group is an ortho-, para-director, while the fluoro group is also an ortho-, para-director, albeit deactivating. Computational analysis of the electron density distribution in the aromatic ring can identify the most nucleophilic positions, thus predicting the site of electrophilic attack.

The following table summarizes the predicted outcomes for a hypothetical nucleophilic addition and an electrophilic aromatic substitution reaction based on computational principles.

| Reaction Type | Predicted Major Outcome | Rationale from Theoretical Principles |

| Nucleophilic Addition of a generic nucleophile (Nu-) | Addition to the carbonyl carbon | The carbonyl carbon is the most electrophilic site due to the electronegativity of the oxygen and the influence of the ortho-fluoro substituent. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution at the C3 or C5 position | The directing effects of the ethyl and fluoro groups would be evaluated computationally to determine the most favorable position for electrophilic attack. |

This table provides predicted outcomes based on the application of established computational chemistry principles to the structure of this compound.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Precursor for Pharmacologically Active Molecules

The aldehyde functional group of 4-ethyl-2-fluorobenzaldehyde serves as a crucial handle for a variety of chemical transformations, including condensations, reductive aminations, and multi-component reactions. These reactions allow for its incorporation into diverse scaffolds, forming the basis for numerous therapeutic agents.

While direct synthesis examples starting specifically from this compound are not prominently detailed in available literature, its foundational structure is relevant to the synthesis of benzylamine (B48309) derivatives, a class of compounds investigated for their effects on cardiac arrhythmias. The aldehyde can be converted into a benzylamine moiety, which is a core component of several molecules that have demonstrated antiarrhythmic activity.

Fluorinated benzaldehydes are pivotal starting materials in the synthesis of drugs for type 2 diabetes, such as those in the thiazolidinedione class. A key step in the preparation of Rosiglitazone involves the coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde (B137897). google.com This reaction forms the intermediate 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, which is then further elaborated to construct the final thiazolidinedione ring system. google.com The use of this compound in similar synthetic routes allows for the creation of novel Rosiglitazone analogs, enabling researchers to explore how modifications to the phenyl ring impact therapeutic efficacy and selectivity.

The development of modern cancer therapeutics frequently relies on complex synthetic routes where substituted benzaldehydes are critical intermediates.

Olaparib: This potent poly(ADP-ribose) polymerase (PARP) inhibitor is used in the treatment of certain types of cancer, particularly those with BRCA mutations. nih.gova2bchem.com The synthesis of Olaparib involves the creation of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. nih.gov Synthetic strategies developed for this intermediate utilize precursors such as substituted fluorobenzaldehydes, demonstrating the importance of this class of reagents in constructing the core structure of Olaparib. nih.gov

Sulindac Analogs: Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its anticancer properties. nih.govmorressier.com New analogs of Sulindac have been synthesized to enhance its therapeutic profile. In one such approach, Sulindac acetohydrazide is reacted with various substituted benzaldehydes in a condensation reaction to form a series of N'-(substituted benzylidene) acetohydrazide derivatives. nih.gov This reaction creates a Schiff base linkage, and the properties of the resulting molecule are influenced by the substituents on the benzaldehyde (B42025) ring. The use of this compound in this context would yield a novel, fluorinated, and ethyl-substituted Sulindac analog for biological evaluation. nih.govnih.gov

| Derivative Class | Starting Materials | Resulting Compound Type | Therapeutic Target/Application |

| Olaparib Intermediates | Substituted Fluorobenzaldehydes | Phthalazinone core structures | PARP Inhibition (Anticancer) |

| Sulindac Analogs | Sulindac acetohydrazide, Substituted Benzaldehydes | N'-benzylidene acetohydrazides (Schiff bases) | COX-2 Inhibition (Anti-inflammatory, Anticancer) |

This compound is a precursor for various heterocyclic and acyclic structures designed to inhibit specific enzymes involved in disease progression.

DHFR Inhibitors: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. mdpi.comnih.gov Novel DHFR inhibitors based on a thiosemicarbazone scaffold have been synthesized starting from fluorinated benzaldehydes. For instance, 4-fluorobenzaldehyde is reacted with piperidine (B6355638) to form 4-piperidinyl-benzaldehyde, which is then condensed with various thiosemicarbazides to produce potent DHFR inhibitors. nih.gov This synthetic strategy highlights a direct application for this compound in creating new DHFR-targeting agents.